rac-CCT-250863

Descripción general

Descripción

rac-CCT 250863 es un potente e inhibidor selectivo de la enzima quinasa relacionada con el gen nunca en mitosis a (Nek2). Este compuesto ha mostrado un potencial significativo en la investigación científica debido a su capacidad para inducir el arresto del ciclo celular y la apoptosis, particularmente en las células cancerosas .

Aplicaciones Científicas De Investigación

rac-CCT 250863 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto herramienta para estudiar la inhibición de quinasas.

Biología: Investiga la regulación del ciclo celular y la apoptosis.

Medicina: Potencial agente terapéutico para el tratamiento del cáncer, particularmente en combinación con otros fármacos como la pomalidomida.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y herramientas de investigación

Mecanismo De Acción

rac-CCT 250863 ejerce sus efectos al inhibir selectivamente Nek2, una quinasa involucrada en la regulación del ciclo celular. Al unirse al sitio activo de Nek2, rac-CCT 250863 evita la fosforilación de las proteínas diana, lo que lleva al arresto del ciclo celular y la apoptosis. Este mecanismo es particularmente eficaz en las células cancerosas, donde Nek2 a menudo se sobreexpresa .

Análisis Bioquímico

Biochemical Properties

rac-CCT-250863: plays a significant role in biochemical reactions by inhibiting the activity of Nek2 kinase . Nek2 is a serine/threonine-protein kinase involved in the regulation of centrosome separation and spindle formation during mitosisThis compound exhibits high selectivity for Nek2 over other kinases such as PLK1, MPS1, Cdk2, and Aurora A . The inhibition of Nek2 by This compound leads to the disruption of centrosome separation, resulting in cell cycle arrest and apoptosis .

Cellular Effects

This compound: has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The compound effectively inhibits the proliferation of both Pomalidomide-sensitive and Pomalidomide-resistant cancer cells . By targeting Nek2, This compound disrupts the normal progression of the cell cycle, leading to the accumulation of cells in the G2/M phase and subsequent induction of apoptosis . Additionally, This compound has been reported to influence cell signaling pathways and gene expression, further contributing to its antiproliferative effects .

Molecular Mechanism

The molecular mechanism of This compound involves its selective and reversible inhibition of Nek2 kinase. The compound binds to the ATP-binding site of Nek2, preventing the phosphorylation of its substrates . This inhibition disrupts the normal function of Nek2, leading to the accumulation of cells in the G2/M phase and induction of apoptosis . Furthermore, This compound has been shown to induce apoptosis when combined with Pomalidomide, suggesting a potential synergistic effect in cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound exhibits good stability when stored at -20°C, with a shelf life of up to three years in powder form . In solution, This compound remains stable for up to six months when stored at -80°C and for one month at -20°C . Long-term exposure to This compound in in vitro and in vivo studies has shown sustained inhibition of Nek2 activity, leading to prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Nek2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, This compound has been reported to cause adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage of This compound to achieve maximum therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound: is involved in various metabolic pathways, primarily through its interaction with Nek2 kinase. The compound inhibits the phosphorylation of Nek2 substrates, leading to the disruption of centrosome separation and spindle formation . Additionally, This compound may affect other metabolic processes by influencing the activity of enzymes and cofactors involved in cell cycle regulation .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. The compound is highly soluble in DMSO and can be effectively delivered to target cells in vitro . In vivo, This compound is likely transported via the bloodstream and distributed to various tissues, where it exerts its inhibitory effects on Nek2 kinase . The compound’s distribution and localization within cells are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of This compound is primarily within the cytoplasm, where it interacts with Nek2 kinase. The compound’s activity is influenced by its ability to bind to the ATP-binding site of Nek2, preventing the phosphorylation of its substrates . Additionally, This compound may undergo post-translational modifications that affect its localization and function within specific cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

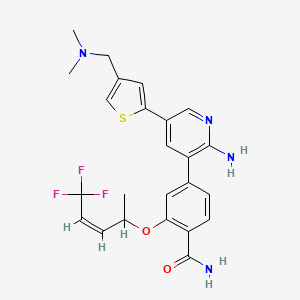

La síntesis de rac-CCT 250863 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

- Formación de la estructura principal de la benzamida.

- Introducción del grupo trifluorometilo.

- Adición de los grupos piridinilo y tienilo.

- Purificación final para lograr alta pureza (≥98%) .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para rac-CCT 250863 no están ampliamente documentados, el compuesto generalmente se sintetiza en laboratorios especializados bajo condiciones controladas para garantizar alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

rac-CCT 250863 principalmente sufre:

Reacciones de sustitución: Introducción de grupos funcionales.

Reacciones de oxidación y reducción: Modificando el estado de oxidación de átomos específicos dentro de la molécula.

Reactivos y condiciones comunes

Reacciones de sustitución: A menudo involucran reactivos como haluros y bases.

Reacciones de oxidación: Utilizan agentes oxidantes como el permanganato de potasio.

Reacciones de reducción: Emplean agentes reductores como el hidruro de litio y aluminio.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir el compuesto final, rac-CCT 250863 .

Comparación Con Compuestos Similares

Compuestos similares

Inhibidores de Nek2: Otros compuestos que inhiben Nek2 incluyen AZD4877 y GSK923295.

Inhibidores de quinasas: Compuestos como la estaurosporina y la roscovitina también inhiben las quinasas pero con diferentes perfiles de selectividad.

Singularidad

rac-CCT 250863 es único debido a su alta selectividad para Nek2 sobre otras quinasas como la quinasa 1 similar a la polo, el huso monopolar 1, la quinasa 2 dependiente de la ciclina y la quinasa A de Aurora. Esta selectividad lo convierte en una herramienta valiosa para estudiar las vías específicas de Nek2 y desarrollar terapias contra el cáncer dirigidas .

Propiedades

IUPAC Name |

4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEOOSLUHRQCHZ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C\C(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B610328.png)

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)